molecular formula C25H16Cl2N4O3S B11571031 5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11571031
M. Wt: 523.4 g/mol
InChI Key: QTEIYKCYXCKXKI-UHFFFAOYSA-N
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Description

3-[5-(2,3-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is a complex organic compound that features a combination of furan, oxazole, pyridine, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling and subsequent functionalization to introduce the thiourea group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiourea moieties.

    Reduction: Reduction reactions can target the carbonyl group and the thiourea moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology and Medicine

In biological and medicinal research, 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea is investigated for its potential as a therapeutic agent. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3,4-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea
  • 3-[5-(2,3-Dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)urea

Uniqueness

The uniqueness of 3-[5-(2,3-dichlorophenyl)furan-2-carbonyl]-1-(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16Cl2N4O3S

Molecular Weight

523.4 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C25H16Cl2N4O3S/c1-13-14(24-30-22-19(34-24)9-4-12-28-22)5-3-8-17(13)29-25(35)31-23(32)20-11-10-18(33-20)15-6-2-7-16(26)21(15)27/h2-12H,1H3,(H2,29,31,32,35)

InChI Key

QTEIYKCYXCKXKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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